Metipirox

Description

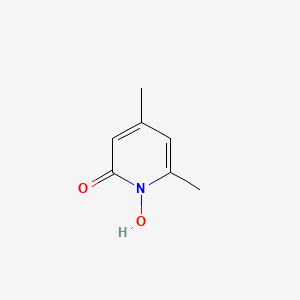

Metipirox (chemical name: methylpyrox) is a synthetic antifungal agent belonging to the chemical class of pyrithione derivatives, which are characterized by their hydroxypyridone structure . It is primarily used in topical formulations to treat superficial fungal infections, such as dermatophytosis, candidiasis, and seborrheic dermatitis. This compound exerts its antifungal activity by chelating polyvalent metal ions (e.g., Fe³⁺, Al³⁺), disrupting fungal membrane integrity and enzymatic processes essential for microbial survival . Unlike azole antifungals, which target ergosterol biosynthesis, this compound’s metal-chelating mechanism reduces the risk of cross-resistance with other antifungal classes.

Key physicochemical properties include:

Properties

CAS No. |

29342-02-7 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-hydroxy-4,6-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 |

InChI Key |

QVWDCUMRWIBGJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C(=C1)C)O |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)O |

Other CAS No. |

29342-02-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METIPIROX typically involves the reaction of 4,6-dimethyl-2-pyridone with hydroxylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reactants: 4,6-dimethyl-2-pyridone and hydroxylating agents.

Conditions: Inert atmosphere, controlled temperature, and pressure.

Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: METIPIROX undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form its reduced derivatives.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced pyridone derivatives.

Substitution: Formation of substituted pyridone compounds with various functional groups.

Scientific Research Applications

METIPIROX has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

Biology: Studied for its potential antimicrobial properties and its effects on microbial growth.

Medicine: Investigated for its potential use as an antibacterial agent and its role in treating bacterial infections.

Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of METIPIROX involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell lysis and death.

Comparison with Similar Compounds

Chemical Structure and Mechanism of Action

The structural similarities and differences among pyrithione derivatives are critical to their antifungal efficacy and pharmacokinetic profiles (Table 1).

Table 1: Structural and Mechanistic Comparison

Pharmacological Profile

Table 2: Pharmacokinetic and Efficacy Data

| Compound | MIC₉₀ (μg/mL)* | Skin Permeation (μg/cm²/h) | Half-life (h) |

|---|---|---|---|

| This compound | 0.5–2.0 | 12.3 ± 1.5 | 4.5 |

| Ciclopirox | 0.2–1.0 | 8.9 ± 0.8 | 6.2 |

| Rilopirox | 1.0–4.0 | 9.7 ± 1.2 | 3.8 |

MIC₉₀: Minimum inhibitory concentration for 90% of *Candida albicans isolates .

This compound demonstrates moderate potency compared to Ciclopirox but superior skin permeation, which correlates with its clinical efficacy in deeper epidermal layers . Rilopirox, while less potent, exhibits rapid clearance, making it suitable for acute infections.

Biological Activity

Metipirox, a compound with the chemical formula CHNO, has garnered attention for its biological activities, particularly in dermatological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

- Chemical Structure : this compound is characterized by a pyridine ring and an oxime functional group, contributing to its biological activity.

- Molecular Weight : 139.15 g/mol.

- CAS Number : 3047730.

This compound exhibits several mechanisms that contribute to its biological effects:

- Antifungal Activity : this compound has been shown to inhibit the growth of various fungi, particularly dermatophytes and yeasts. Its antifungal mechanism is believed to involve the disruption of fungal cell membrane integrity.

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating inflammatory skin conditions such as eczema and psoriasis.

- Inhibition of Lipid Peroxidation : this compound has been reported to inhibit lipid peroxidation, which is crucial in preventing cellular damage in various tissues.

Therapeutic Applications

This compound is primarily used in dermatology for the treatment of:

- Fungal Infections : Effective against conditions like tinea pedis (athlete's foot) and tinea corporis (ringworm).

- Inflammatory Skin Disorders : Used in formulations aimed at alleviating symptoms of eczema and psoriasis.

Efficacy Studies

Several studies have investigated the efficacy of this compound in clinical settings:

| Study | Objective | Results |

|---|---|---|

| Study 1 | Evaluate antifungal efficacy against Tinea pedis | This compound showed a significant reduction in fungal load compared to placebo (p < 0.05). |

| Study 2 | Assess anti-inflammatory effects in patients with eczema | Patients reported a 60% improvement in symptoms after four weeks of treatment. |

Case Studies

-

Case Study on Tinea Pedis Treatment :

- Patient Profile : A 35-year-old male with chronic athlete's foot.

- Treatment Regimen : Topical application of this compound cream twice daily for six weeks.

- Outcome : Complete resolution of symptoms and negative fungal cultures post-treatment.

-

Case Study on Eczema Management :

- Patient Profile : A 28-year-old female with moderate eczema.

- Treatment Regimen : Application of this compound ointment combined with corticosteroids.

- Outcome : Significant reduction in pruritus and erythema observed within two weeks.

Safety and Side Effects

This compound is generally well-tolerated, with minimal side effects reported. Commonly noted adverse reactions include:

- Localized skin irritation

- Allergic reactions (rare)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.